5-bromo-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]furan-2-carboxamide
CAS No.: 1040671-04-2
Cat. No.: VC11961540
Molecular Formula: C17H19BrN2O4S
Molecular Weight: 427.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040671-04-2 |
|---|---|
| Molecular Formula | C17H19BrN2O4S |
| Molecular Weight | 427.3 g/mol |
| IUPAC Name | 5-bromo-N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C17H19BrN2O4S/c18-16-7-6-15(24-16)17(21)19-9-3-11-25(22,23)20-10-8-13-4-1-2-5-14(13)12-20/h1-2,4-7H,3,8-12H2,(H,19,21) |
| Standard InChI Key | XBXNFPRIKWZQJR-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)Br |
| Canonical SMILES | C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)Br |
Introduction
5-Bromo-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is CHBrNOS, although some sources may list it as CHBrNOS due to variations in reported molecular structures . This compound belongs to the sulfonamide derivatives class, known for their diverse biological activities, and is classified as an amide due to the presence of the carboxamide functional group.
Synthesis and Purification
The synthesis of this compound typically involves multiple steps, including refluxing in organic solvents and the use of protecting groups to prevent unwanted reactions. Purification methods such as crystallization or chromatography are employed to isolate the desired product.
Potential Applications
5-Bromo-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]furan-2-carboxamide has potential applications in medicinal chemistry due to its structural features. The sulfonamide group suggests potential inhibition of certain enzymatic pathways, which could be beneficial in drug development.
Chemical Reactions and Analysis
This compound can undergo various chemical reactions under controlled conditions. Reaction monitoring is typically performed using Thin Layer Chromatography (TLC). The structure and molecular weight of the compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mechanism of Action
The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors. In vitro studies would provide data on binding affinities and inhibitory constants against target enzymes or receptors relevant to disease processes.
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